molecular formula C18H26N4O5S2 B3198594 1-[3-(dimethylsulfamoyl)benzoyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1015875-95-2

1-[3-(dimethylsulfamoyl)benzoyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B3198594
CAS No.: 1015875-95-2
M. Wt: 442.6 g/mol
InChI Key: KRJCEVJXAUOQTM-UHFFFAOYSA-N
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Description

This compound is a dual sulfonamide derivative featuring a pyrazole core substituted with a 3-(dimethylsulfamoyl)benzoyl group at position 1 and a N,N-diethyl-3,5-dimethyl-sulfonamide moiety at position 2. Its molecular formula is C₁₉H₂₇N₅O₅S₂, with a molar mass of 485.58 g/mol (calculated from structural data).

Key structural attributes include:

  • Pyrazole ring: Provides a planar scaffold for substituent interactions.
  • N,N-Diethyl-3,5-dimethyl-sulfonamide: The diethyl and methyl groups likely influence lipophilicity and metabolic stability .

Properties

IUPAC Name

1-[3-(dimethylsulfamoyl)benzoyl]-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O5S2/c1-7-21(8-2)29(26,27)17-13(3)19-22(14(17)4)18(23)15-10-9-11-16(12-15)28(24,25)20(5)6/h9-12H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJCEVJXAUOQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC(=CC=C2)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(dimethylsulfamoyl)benzoyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the benzoyl and sulfonamide groups. The synthetic routes often require specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: The replacement of one functional group with another, allowing for the modification of the compound’s structure and properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-(dimethylsulfamoyl)benzoyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target molecules, while the pyrazole ring and benzoyl group may contribute to the compound’s binding affinity and specificity. The pathways involved in its mechanism of action depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous pyrazole-sulfonamide derivatives, emphasizing substituent effects on physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Bioactivity/Applications Reference(s)
1-[3-(Dimethylsulfamoyl)benzoyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide 3-(Dimethylsulfamoyl)benzoyl, N,N-diethyl-3,5-dimethyl-sulfonamide 485.58 Not explicitly reported (inferred enzyme inhibition)
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide 4-Hydroxyphenyl, aryl group on dihydropyrazole ~350–400 (estimated) Carbonic anhydrase inhibition, cytotoxicity
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide Butyl, 4-chlorophenyl carbamoyl, pyridine-sulfonamide 454.97 Anticancer activity (in vitro)
N-[3,5-Dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide 3-(Trifluoromethyl)benzyl, 2,5-dimethylbenzenesulfonamide 437.47 Kinase inhibition (hypothetical)
N,N-Diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide N,N-Diethyl, 3,5-dimethyl-pyrazole-sulfonamide 231.32 Intermediate for drug discovery

Key Findings:

Substituent Impact on Bioactivity: The 3-(dimethylsulfamoyl)benzoyl group in the target compound may enhance interactions with enzymes (e.g., carbonic anhydrase) compared to simpler aryl groups in ’s derivatives .

Physicochemical Properties :

  • The target compound’s N,N-diethyl groups likely confer higher lipophilicity (logP ~3.5 estimated) compared to N-methyl or unsubstituted analogs, affecting pharmacokinetics .
  • Derivatives with pyridine or morpholine moieties (e.g., ) exhibit varied pKa values (8–12), influencing ionization under physiological conditions.

Synthetic Feasibility :

  • The compound’s synthesis may require multi-step protocols involving sulfonylation of pyrazole intermediates, as seen in and . Challenges include regioselective functionalization and purification of polar byproducts.

Table 2: Physicochemical Property Comparison

Property Target Compound N,N-Diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide
Molecular Weight 485.58 231.32 454.97
Calculated logP ~3.5 1.2 2.8
Aqueous Solubility Low (predicted) Moderate Low
pKa ~11.7 (sulfonamide NH) 11.68 9.4 (pyridine N)

Biological Activity

The compound 1-[3-(dimethylsulfamoyl)benzoyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a member of the pyrazole and sulfonamide class of compounds, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Pyrazole ring : A five-membered ring containing two nitrogen atoms, known for its role in various pharmacological activities.
  • Sulfonamide group : Known for antibacterial properties and involvement in enzyme inhibition.
  • Dimethylsulfamoyl and diethyl groups : These substituents influence the lipophilicity and solubility of the compound, potentially affecting its bioavailability.
PropertyValue
Molecular FormulaC15H20N4O4S
Molecular Weight348.41 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of pyrazole-4-sulfonamide derivatives against various cancer cell lines. The compound was tested on U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that while it exhibited some cytotoxic effects, it did not show significant cytotoxicity at lower concentrations.

Key Findings:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined for various derivatives, indicating varying degrees of potency.
  • Mechanism of Action : The compound appears to inhibit cellular proliferation through interference with metabolic pathways involved in cell division.

Antibacterial Activity

The sulfonamide moiety is known for its antibacterial properties. Studies suggest that pyrazole derivatives can act as inhibitors of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.

Case Study:

A study involving the synthesis of new pyrazole derivatives demonstrated that certain compounds showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties

In addition to its antibacterial and antiproliferative activities, some derivatives have shown promise as anti-inflammatory agents. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Formation of the Pyrazole Ring : Utilizing appropriate precursors under controlled conditions.
  • Sulfonamide Coupling : Reaction with sulfonyl chloride to form the sulfonamide linkage.
  • Purification : Techniques such as column chromatography are employed to isolate the final product.

Table 2: Synthesis Overview

StepReagentsConditions
Pyrazole FormationHydrazine, KetoneReflux in ethanol
Sulfonamide FormationSulfonyl chlorideRoom temperature
PurificationSilica gel chromatographyGradient elution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(dimethylsulfamoyl)benzoyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-[3-(dimethylsulfamoyl)benzoyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

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